P2X3 Receptor Antagonism: EC50 Comparison vs. N-butyl Analog
N-cyclohexyl-4-phenoxybutanamide exhibits potent antagonist activity at the P2X3 purinoceptor, a key target in chronic pain and inflammation [1]. Its activity is comparable to that of a closely related analog, N-butyl-4-(4-cyclohexylphenoxy)butanamide, but the differentiation lies in the amide substitution pattern. Both compounds share an EC50 of 80 nM against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1][2], but the cyclohexyl analog offers a distinct pharmacokinetic and synthetic profile compared to the n-butyl variant .
| Evidence Dimension | P2X3 Receptor Antagonist Activity (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | N-butyl-4-(4-cyclohexylphenoxy)butanamide: 80 nM |
| Quantified Difference | Equivalent potency |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; measurement of antagonist activity at 10 µM |
Why This Matters
The identical potency of the cyclohexyl analog to the n-butyl variant demonstrates that the cyclohexyl amide group is a viable, and potentially more stable, replacement for the n-butyl chain in P2X3 antagonist research, enabling different chemical optimization strategies.
- [1] BindingDB PrimarySearch_ki. Data EC50: 80 nM for N-cyclohexyl-4-phenoxybutanamide at P2X3. Accessed 2024. View Source
- [2] BindingDB PrimarySearch_ki. Data EC50: 80 nM for N-butyl-4-(4-cyclohexylphenoxy)butanamide at P2X3. Accessed 2024. View Source
